molecular formula C17H15BrCl3N3OS B11712150 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide

Cat. No.: B11712150
M. Wt: 495.6 g/mol
InChI Key: ZHYZSUAACMKGHI-UHFFFAOYSA-N
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Description

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide typically involves multiple steps. One common approach is the reaction of 4-bromoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)acrylamide
  • N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)decanamide
  • N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)heptanamide

Uniqueness

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the trichloroethyl group and the bromophenyl moiety imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C17H15BrCl3N3OS

Molecular Weight

495.6 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C17H15BrCl3N3OS/c1-10-3-2-4-11(9-10)14(25)23-15(17(19,20)21)24-16(26)22-13-7-5-12(18)6-8-13/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

ZHYZSUAACMKGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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